N-(p-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Description
This compound, with the molecular formula C₁₄H₁₇ClN₄O and molecular weight 292.767 g/mol, is a pyrazolopyridine derivative featuring a p-tolyl (4-methylphenyl) substituent and a carboxamide group. Its CAS number is 1219976-41-6, and it is identified by ChemSpider ID 26052494 . The pyrazolo[4,3-c]pyridine core confers rigidity and hydrogen-bonding capacity, making it a versatile scaffold for medicinal chemistry.
Properties
IUPAC Name |
N-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O.ClH/c1-9-2-4-10(5-3-9)16-14(19)13-11-8-15-7-6-12(11)17-18-13;/h2-5,15H,6-8H2,1H3,(H,16,19)(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBRAWYTMIIGLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NNC3=C2CNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis primarily involves constructing the pyrazolo-pyridine core, introducing the p-tolyl substituent, and subsequently forming the carboxamide group, followed by hydrochloride salt formation. The process typically employs multi-step reactions, including cyclization, amidation, and salt formation, under controlled conditions.
Core Formation: Cyclization of Precursors
Formation of the Pyrazolo-Pyridine Core
The core heterocyclic structure is synthesized via cyclization of suitable hydrazine derivatives with pyridine or pyridine-like intermediates. The process often involves:
- Hydrazine Derivatives : Hydrazine or substituted hydrazines react with α,β-unsaturated carbonyl compounds or nitriles.
- Cyclization Conditions : Acidic or basic catalysts, such as acetic acid or sodium hydroxide, facilitate ring closure.
Hydrazine derivative + α,β-unsaturated carbonyl compound → Cyclization under reflux → Pyrazolo-pyridine core
This method ensures formation of the fused heterocyclic system with high regioselectivity.
Introduction of the p-Tolyl Group
The p-tolyl group is incorporated via nucleophilic aromatic substitution or through the use of p-tolyl-substituted intermediates. Typical procedures include:
- Electrophilic Aromatic Substitution : Using p-tolyl halides or p-tolylboronic acids in Suzuki coupling reactions.
- Coupling Conditions : Palladium-catalyzed cross-coupling reactions under inert atmospheres to ensure high efficiency.
Pyridine precursor + p-tolylboronic acid + Pd catalyst → Coupling → p-tolyl substituted heterocycle
Formation of the Carboxamide Group
The carboxamide moiety is introduced via amidation of a suitable carboxylic acid or ester intermediate:
- Starting Material : A carboxylic acid derivative at the 3-position of the heterocycle.
- Amidation Conditions : Use of coupling reagents such as carbodiimides (e.g., EDC, DCC) in the presence of amines.
Carboxylic acid + p-tolylamine + EDC → Amidation → Carboxamide formation
Salt Formation: Hydrochloride
The final step involves converting the free base into its hydrochloride salt:
- Procedure : Treatment of the free base with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol, methanol).
- Purification : Recrystallization from suitable solvents to obtain high-purity hydrochloride salt.
Representative Data Table of Synthesis Conditions
Research Findings and Optimization
- Catalytic Systems : Palladium-catalyzed cross-coupling has been optimized for high yield and minimal by-products.
- Reaction Conditions : Mild temperatures and inert atmospheres reduce decomposition and improve purity.
- Purification Techniques : Recrystallization and chromatography are employed to achieve pharmaceutical-grade purity.
Notes on Scalability and Industrial Application
- Scale-up involves continuous flow reactors for better control over reaction parameters.
- Purification is enhanced by advanced crystallization techniques and high-performance chromatography.
- Environmental considerations include using greener solvents and catalytic systems to minimize waste.
Chemical Reactions Analysis
Types of Reactions: N-(p-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(p-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds .
Mechanism of Action
The mechanism of action of N-(p-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Structural analogs of this compound vary in substituents, ring conformation, and biological activity. Below is a detailed analysis supported by research findings and tabulated data.
Structural and Functional Modifications
Substituent Variations
- HCC11 (5-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide): Features a 5-phenylisoxazol-3-ylmethyl group instead of p-tolyl.
- N-Cyclopentyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide Hydrochloride :
Ring Conformation and Position
- 6-(4-Iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid :
Antiviral Agents
- HCC11: Inhibits SARS-CoV-2 RBD binding (IC₅₀ in nanomolar range) due to interactions with Glu484 and Gln493 .
- Apixaban (1-(4-Methoxyphenyl)-7,8,9,10-tetrahydro-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide) :
Antibacterial Agents
- Oxazolyl Pyrazolopiperidines (e.g., 12f, 12g, 12h) :
- Compound 2 (1-(2-Aminoethyl)-5-((4-methoxynaphthalen-1-yl)methyl)-N-(naphthalen-1-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide): Exhibits antitriposomal activity (nanomolar range) by disrupting parasite protein interactions .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent | Biological Activity |
|---|---|---|---|---|---|
| N-(p-Tolyl)-... Hydrochloride | C₁₄H₁₇ClN₄O | 292.767 | 1219976-41-6 | p-Tolyl | Not reported |
| HCC11 | C₁₉H₂₀N₄O₂ | 336.39 | N/A | 5-Phenylisoxazol-3-ylmethyl | SARS-CoV-2 RBD binding |
| Apixaban | C₂₅H₂₅N₅O₄ | 459.5 | 503612-47-3 | 4-Methoxyphenyl, piperidinone | Anticoagulant |
| N-Cyclopentyl-... Hydrochloride | C₁₂H₁₉ClN₄O | 270.76 | 1220028-72-7 | Cyclopentyl | Not reported |
| 12f (ESKAPE study) | C₁₂H₁₇ClN₄O | 292.74 | N/A | Propyl, oxazolyl | Antibacterial |
Biological Activity
N-(p-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS No. 1220035-70-0) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C14H17ClN4O
- Molecular Weight : 292.76 g/mol
- CAS Number : 1220035-70-0
Biological Activity Overview
This compound exhibits various biological activities including anti-inflammatory, antiviral, and anticancer properties. Its structural features contribute to its interaction with biological targets.
Antiviral Activity
Research indicates that pyrazolo derivatives can exhibit antiviral activity against several viruses. A study highlighted the effectiveness of related pyrazole compounds against the Tobacco Mosaic Virus (TMV), demonstrating inhibition rates that varied significantly among different derivatives. Although specific data for this compound is limited, similar compounds have shown promising results in inhibiting viral replication.
Table 1: Antiviral Activity of Pyrazolo Compounds Against TMV
| Compound | In Vitro Inhibition Rate (%) | In Vivo Inhibition Rate (%) |
|---|---|---|
| 3a | 54.8 ± 1.11 | 32.4 ± 1.45 |
| 3b | 66.4 ± 0.78 | 48.4 ± 0.23 |
| 3c | 52.1 ± 1.20 | 43.1 ± 2.33 |
| 3p | Highest Activity | Highest Activity |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties through various models. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha in vitro and in vivo.
The anti-inflammatory effects are believed to be mediated through the inhibition of MAPK pathways, which play a crucial role in inflammatory responses. The compound's ability to modulate these pathways suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. Related pyrazole compounds have demonstrated cytotoxic effects against various cancer cell lines such as HeLa and HepG2.
Table 2: Cytotoxicity of Related Pyrazole Compounds
| Compound | Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|---|
| Compound A | HeLa | 25 | 54.25% |
| Compound B | HepG2 | 15 | 38.44% |
| N-(p-Tolyl) | HeLa | Data Not Available | Potentially Active |
Case Studies and Research Findings
Several studies have explored the pharmacological potential of pyrazole derivatives similar to this compound:
- Anti-Tobacco Mosaic Virus Activity : A series of pyrazole amides were synthesized and tested against TMV with varying degrees of success.
- Cytotoxicity Studies : Investigations into the cytotoxic effects on cancer cell lines revealed that specific structural modifications could enhance potency and selectivity.
Q & A
Q. How can researchers optimize the synthesis of N-(p-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride to improve yield and purity?
Methodological Answer: Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For pyrazolo[4,3-c]pyridine derivatives, microwave-assisted synthesis (e.g., 150°C, 30 minutes) enhances reaction efficiency by reducing side products . Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures ensures high purity (>95%) . Monitor intermediates using TLC and characterize final products via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. What analytical techniques are critical for confirming the structural identity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use H NMR (400 MHz, DMSO-d6) to verify aromatic proton signals (δ 7.2–8.1 ppm for p-tolyl groups) and pyrazolo-pyridine backbone protons (δ 2.5–4.0 ppm) .
- Mass Spectrometry : HRMS (ESI+) should match the theoretical molecular ion [M+H] (e.g., CHNO·HCl: calc. 318.12, observed 318.11) .
- IR Spectroscopy : Confirm carboxamide C=O stretching (~1650 cm) and NH bending (~1550 cm) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and reactions to mitigate inhalation risks.
- Waste Management : Collect aqueous and organic waste separately; neutralize acidic residues (e.g., HCl byproducts) with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in kinase inhibition studies?
Methodological Answer:
- Kinase Assays : Use recombinant kinases (e.g., JAK2, Aurora A) in ATP-competitive assays. Measure IC values via fluorescence polarization (FP) or radiometric P-ATP incorporation .
- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to identify binding interactions with kinase ATP pockets, focusing on hydrogen bonds with pyrazolo-pyridine NH and carboxamide groups .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified p-tolyl substituents (e.g., electron-withdrawing groups) to correlate steric/electronic effects with inhibitory potency .
Q. What strategies resolve contradictions in solubility data across different solvent systems?
Methodological Answer:
- Solubility Profiling : Use HPLC-UV to quantify solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid. Note discrepancies caused by hydrochloride salt dissociation in aqueous media .
- Co-solvent Systems : For in vitro assays, employ 10% DMSO/PBS mixtures to balance solubility and biocompatibility. Pre-filter solutions (0.22 µm) to remove particulates .
- Thermodynamic Analysis : Calculate Hansen solubility parameters (δ, δ, δ) to predict miscibility with nonpolar/polar solvents .
Q. How should researchers design experiments to analyze byproduct formation during large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression and detect intermediates (e.g., uncyclized pyrazole precursors) .
- Impurity Identification : Use LC-MS/MS to characterize trace byproducts (e.g., dimerization products at m/z 635.23) .
- Scale-Up Optimization : Adjust stirring rates (≥500 rpm) and cooling rates (1°C/min) to minimize exothermic side reactions during HCl salt formation .
Data Contradiction and Validation
Q. How to address discrepancies in reported bioactivity data across different cell lines?
Methodological Answer:
- Cell Line Authentication : Validate cell lines via STR profiling to rule out cross-contamination .
- Assay Standardization : Use identical ATP concentrations (e.g., 10 µM) and incubation times (1 hour) across experiments. Normalize data to housekeeping genes (e.g., GAPDH) .
- Dose-Response Reproducibility : Perform triplicate assays with positive controls (e.g., staurosporine for kinase inhibition) to confirm EC consistency .
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?
Methodological Answer:
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC and Hill slopes .
- ANOVA with Tukey’s Test : Compare means across multiple concentrations (e.g., 0.1–100 µM) to assess significance (p < 0.05) .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates (α = 0.05) .
Theoretical and Computational Frameworks
Q. How can density functional theory (DFT) predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- Electronic Structure Analysis : Use Gaussian 16 with B3LYP/6-31G(d) basis set to compute frontier molecular orbitals (HOMO/LUMO). High HOMO density on pyrazolo-pyridine suggests susceptibility to electrophilic attack .
- Solvent Effects : Include PCM models (e.g., water, DMSO) to simulate solvation energies and predict hydrolysis pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
